5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound characterized by the presence of an oxadiazole ring, which contains two nitrogen atoms and one oxygen atom. This compound is notable for its biological activities and potential applications in medicinal chemistry. It is classified under the category of oxadiazole derivatives, which are known for their diverse pharmacological properties.
The synthesis of 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 2,4-dichlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction is performed in organic solvents like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the oxadiazole ring.
Additionally, other methods for synthesizing oxadiazoles include:
The specific conditions for the synthesis often require careful control over temperature and reaction time to optimize yield and purity. Continuous flow reactors may also be employed in industrial settings to enhance efficiency and scalability.
The molecular structure of 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine can be described by its chemical formula . The compound features:
The InChI key for this compound is provided as follows: 1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-8(11)13-14-7/h1-3H,(H2,11,13)
. This key helps in identifying the compound in chemical databases.
5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions:
For oxidation reactions, potassium permanganate is typically used in an acidic medium. Reduction reactions often involve lithium aluminum hydride in dry ether. Substitution reactions require specific bases to facilitate the nucleophilic attack on the electrophilic carbon.
The mechanism of action for 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine involves its interaction with biological targets. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity could stem from inhibiting bacterial enzymes crucial for cell wall synthesis.
While specific physical properties such as melting point and boiling point are not universally documented for this compound, oxadiazoles typically exhibit moderate solubility in organic solvents and are stable under standard laboratory conditions.
Chemically, this compound is reactive due to its functional groups. The presence of chlorine atoms enhances its electrophilic character, making it suitable for nucleophilic substitution reactions. Additionally, the oxadiazole ring contributes to its stability and reactivity profile .
5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine has several significant applications in scientific research:
The 1,2,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—was first synthesized in 1884 by Tiemann and Krüger, though its therapeutic potential remained unexplored for nearly 80 years [1] [8]. The mid-20th century marked a turning point, with Oxolamine emerging in the 1960s as the first commercial drug featuring this scaffold, utilized for its cough-suppressant properties via mechanisms distinct from conventional opioids [1] [7]. This breakthrough catalyzed systematic investigations into the pharmacophore’s versatility. By the early 21st century, several 1,2,4-oxadiazole-containing drugs had advanced to clinical use, including:
Table 1: Clinically Approved 1,2,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Area | Biological Target/Activity |
---|---|---|
Oxolamine | Antitussive | Airway smooth muscle relaxation |
Prenoxdiazine | Cough suppressant | Peripheral sensory nerve inhibition |
Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough promotion |
Pleconaril | Antiviral | Picornavirus capsid inhibition |
Fasiplon | Anxiolytic | GABA_A receptor partial agonism |
The period from 2000–2020 witnessed exponential growth in publications and patents involving 1,2,4-oxadiazoles, reflecting their integration into drug discovery pipelines targeting oncology, neurology, and infectious diseases [1] [7]. Notably, natural products like phidianidines A and B—isolated from the sea slug Phidiana militaris in 2011—validated the scaffold’s presence in biologically active natural metabolites, exhibiting cytotoxicity against tumor cell lines (HeLa, Caco-2) and agonism at PTP1B and CXCR4 receptors [1].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent instability while preserving metabolic resistance and target affinity. This substitution mitigates hydrolytic susceptibility—common in peptide-based drugs—by replacing the labile C(=O)–N bond with a stable N–C=N linkage, enhancing pharmacokinetic profiles [1] [8]. Key physicochemical properties underpin this bioisosterism:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Versus Conventional Groups
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Hydrolytic Stability | Low (pH-sensitive) | Moderate (protease-sensitive) | High (resists enzymatic cleavage) |
Hydrogen Bond Acceptor Capacity | 2 sites | 2 sites | 3 sites (N4, O1, N2) |
Metabolic Resistance | Low | Moderate | High |
Dipole Moment | ~1.8–2.0 D | ~3.5 D | ~3.2–3.7 D |
Recent applications highlight this utility. In neuroprotective agents, 1,2,4-oxadiazoles replaced amide linkers in monoamine oxidase B (MAO B) inhibitors, yielding compound 20 (IC₅₀ = 52 nM) with enhanced selectivity (SI > 192) and thermal stability (ΔTₘ = +2.9°C) [3] . Similarly, antimicrobial derivatives exploited the ring’s resistance to bacterial β-lactamases, enabling penicillin-binding protein (PBP2a) inhibition in methicillin-resistant Staphylococcus aureus (MRSA) [2].
5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine (CAS: 1432064-86-2; molecular formula: C₈H₅Cl₂N₃O; molecular weight: 230.05 g/mol) exemplifies modern structure-activity relationship (SAR) refinements targeting multifunctional bioactivity [4]. Its scaffold merges three pharmacophoric elements:
Synthetic accessibility underpins its research utility. Optimized routes employ cyclodehydration of 2,4-dichlorobenzamidoxime with cyanogen bromide under basic conditions (NaOH/EtOH, 80°C), yielding >70% purity after recrystallization [4] [1]. Advances include microwave-assisted and flow-chemistry protocols reducing reaction times from hours to minutes [8].
Current studies prioritize three areas:
Despite promising in vitro data, key research gaps persist. Comprehensive in vivo pharmacokinetic studies, isoform selectivity profiling (e.g., against MAO A), and mechanistic toxicology data are needed to advance this chemotype toward lead optimization [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7